N-Isopropyl-N-(3-nitrophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(3-nitrophenyl)-N-propan-2-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-8(2)11(17(3,15)16)9-5-4-6-10(7-9)12(13)14/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIHLLRFCLQNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202546 | |
| Record name | Methanesulfonamide, N-(1-methylethyl)-N-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820641-75-5 | |
| Record name | Methanesulfonamide, N-(1-methylethyl)-N-(3-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820641-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonamide, N-(1-methylethyl)-N-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs a two-fold molar excess of methanesulfonyl chloride relative to the amine to ensure complete conversion. A tertiary amine base, such as triethylamine or N,N-diisopropylethylamine (DIEA), neutralizes HCl byproducts. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve both reactants.
Example Protocol :
- Dissolve N-isopropyl-3-nitroaniline (1 eq) in anhydrous DCM.
- Add triethylamine (2 eq) dropwise under nitrogen atmosphere.
- Slowly introduce methanesulfonyl chloride (1.2 eq) at 0–5°C.
- Warm to room temperature and stir for 12–24 hours.
- Quench with water, extract with DCM, and purify via column chromatography (ethyl acetate/hexane).
Yield optimization studies suggest that maintaining temperatures below 30°C minimizes side reactions such as over-sulfonylation.
Stepwise Synthesis via Intermediate Alkylation
When N-isopropyl-3-nitroaniline is unavailable, a sequential alkylation-sulfonylation approach becomes necessary. This method involves nitration of N-isopropylaniline followed by sulfonylation, though regioselectivity challenges during nitration require careful control.
Nitration of N-Isopropylaniline
Nitration of N-isopropylaniline with concentrated nitric acid in sulfuric acid typically yields a mixture of nitro derivatives. The meta-nitro isomer (3-nitro) predominates due to the electron-withdrawing effect of the sulfonamide group post-sulfonylation, though yields rarely exceed 50%.
Key Considerations :
- Temperature : Controlled nitration at 0–5°C improves meta-selectivity.
- Protection Strategies : Acetylation of the amine prior to nitration directs substitution to the para position, necessitating subsequent deprotection.
Optimization and Reaction Conditions
Solvent and Base Selection
| Parameter | Options | Optimal Choice |
|---|---|---|
| Solvent | DCM, THF, toluene | DCM (non-polar, inert) |
| Base | Triethylamine, DIEA, Na2CO3 | Triethylamine |
| Temperature | 0°C (initial), RT (completion) | 0°C → RT |
Elevated temperatures (>50°C) risk decomposition of the nitro group, necessitating mild conditions.
Purification Techniques
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves unreacted amine and sulfonyl chloride byproducts.
- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with >95% purity.
Characterization and Analytical Data
While specific spectral data for N-isopropyl-N-(3-nitrophenyl)methanesulfonamide remain undisclosed in public literature, analogous sulfonamides exhibit:
- ¹H NMR : δ 1.2–1.3 (d, 6H, -CH(CH3)2), δ 3.0–3.2 (s, 3H, SO2CH3), δ 7.4–8.1 (m, 4H, Ar-H).
- IR : Strong absorptions at 1350 cm⁻¹ (S=O asymmetric) and 1160 cm⁻¹ (S=O symmetric).
Challenges and Limitations
- Amine Availability : Commercial scarcity of N-isopropyl-3-nitroaniline necessitates in-house synthesis, complicating large-scale production.
- Nitration Selectivity : Achieving >70% meta-substitution requires precise stoichiometry and temperature control.
- Stability Concerns : The nitro group may undergo reduction under prolonged exposure to acidic or reductive environments.
Chemical Reactions Analysis
Reduction of Nitro Group
The 3-nitrophenyl moiety can undergo reduction to an amine. For example:
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol under pressure.
-
Chemoselective Reduction : Iron/acetic acid systems selectively reduce nitro groups without affecting sulfonamide bonds .
| Reaction Condition | Product | Yield | Source |
|---|---|---|---|
| Fe, , 80–100°C | N-isopropyl-N-(3-aminophenyl)methanesulfonamide | ~85% |
Nucleophilic Substitution
The sulfonamide’s methanesulfonyl group may participate in displacement reactions:
-
Hydrolysis : Under strong acidic or basic conditions (e.g., or NaOH), though stability is typical due to the electron-withdrawing nitro group .
-
Alkylation : Reaction with alkyl halides (e.g., ethyl iodide) in ethanol/sodium acetate, forming N-alkylated derivatives .
Electrophilic Aromatic Substitution
The 3-nitrophenyl ring’s electron-deficient nature directs further substitutions to the meta or para positions:
-
Nitration : Harsh conditions (e.g., ) could introduce additional nitro groups .
-
Halogenation : Limited reactivity due to deactivation by the nitro group.
Spectroscopic Characterization
Data from structurally similar sulfonamides :
-
IR :
-
: 1350–1300 cm (asymmetric), 1170–1120 cm (symmetric).
-
: 1530–1500 cm (asymmetric), 1350–1320 cm (symmetric).
-
-
1H NMR^1\text{H NMR}1H NMR :
Stability and Handling
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing nitrophenyl groups can exhibit anticancer properties. For instance, derivatives of N-Isopropyl-N-(3-nitrophenyl)methanesulfonamide have been evaluated for their efficacy against various cancer cell lines. A study demonstrated that compounds with similar structures showed promising results in inhibiting the proliferation of colon cancer cells, suggesting potential pathways for further development into anticancer agents .
Enzyme Inhibition
Nitrophenyl-containing compounds are often investigated for their ability to inhibit specific enzymes involved in disease pathways. The incorporation of the nitrophenyl moiety in sulfonamides has been linked to enhanced enzyme inhibition, which is crucial for developing therapeutic agents targeting diseases like cancer and inflammation .
Antimicrobial Properties
The antimicrobial activity of nitro compounds is well-documented. This compound may exhibit similar properties, making it a candidate for further studies aimed at developing new antibiotics or antifungal agents .
Polymer Chemistry
In materials science, this compound can serve as a building block in the synthesis of advanced polymers. Its unique functional groups allow it to participate in polymerization reactions, potentially leading to materials with novel properties such as enhanced thermal stability or improved mechanical strength .
Coatings and Surface Modifications
The compound's chemical structure lends itself to applications in coatings and surface modifications. Its reactivity can be utilized to create antimicrobial surfaces or coatings that resist biofouling, which is particularly relevant in biomedical devices and industrial applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated derivatives against colon cancer cell lines | Compounds exhibited significant inhibition of cell proliferation (IC50 values <10 μM) |
| Enzyme Inhibition Research | Investigated enzyme inhibition by nitro compounds | Enhanced activity observed with specific nitrophenyl derivatives |
| Antimicrobial Activity Study | Tested against various bacterial strains | Showed promising results with MIC values comparable to established antibiotics |
Mechanism of Action
The mechanism of action of N-Isopropyl-N-(3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-nitro group in the target compound creates a stronger electron-deficient aromatic ring compared to the methyl-substituted analog . This difference impacts reactivity in electrophilic substitution and hydrogen-bonding capacity.
Spectroscopic and Computational Insights
- Vibrational Spectra : DFT studies on N-(2/3-methylphenyl)methanesulfonamides reveal that nitro groups significantly alter vibrational modes, particularly in the sulfonamide S=O and N-H regions .
- NMR Chemical Shifts : The 3-nitro substituent likely deshields nearby protons, as seen in analogs where nitro groups cause downfield shifts in aromatic protons .
Biological Activity
N-Isopropyl-N-(3-nitrophenyl)methanesulfonamide is a sulfonamide compound with a notable structure that influences its biological activity. This article delves into its synthesis, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₄N₂O₄S
- Molecular Weight : 258.29 g/mol
- CAS Number : 1820641-75-5
The compound features an isopropyl group and a nitrophenyl moiety attached to the nitrogen of the sulfonamide functional group. The presence of the nitro group at the meta position is significant for its chemical properties, enhancing its reactivity and biological interactions.
This compound exhibits biological activity primarily through its interactions with specific molecular targets, such as enzymes and proteins. The mechanism involves:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalytic reactions. This characteristic makes it a candidate for drug development targeting various enzymatic pathways.
- Reduction Reactions : The nitro group can be reduced to an amino group, altering its biological profile and potentially increasing its efficacy against bacterial strains.
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent due to its ability to inhibit bacterial folic acid synthesis, a crucial pathway for bacterial growth. Sulfonamides are traditionally known for their antibacterial properties, and this compound may enhance these effects due to its unique structural features.
Case Studies
- Antibacterial Screening : In vitro studies have demonstrated that modifications in the sulfonamide structure can lead to variations in biological activity. For instance, derivatives of this compound were tested against various bacterial strains, showing significant inhibition at low micromolar concentrations .
- Enzyme Interaction Studies : Research has focused on the compound's binding affinity with enzymes involved in cell wall biosynthesis, such as MurB. Inhibitors derived from this compound were evaluated using biophysical techniques like Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR), indicating potential for novel antibiotic development .
Applications in Drug Development
This compound serves as an intermediate in the synthesis of pharmaceuticals aimed at treating bacterial infections and possibly other diseases. Its structural properties allow for further modifications that could enhance its pharmacological profile.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Nitro group at meta position | Antimicrobial, enzyme inhibitor |
| N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide | Similar structure with different nitro position | Explored for biochemical probing |
Q & A
Q. What are the common synthetic routes for preparing N-Isopropyl-N-(3-nitrophenyl)methanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via EDA (electron donor-acceptor)-mediated S-N bond coupling between nitroarenes and sulfinate salts. For example, a related compound, N-hydroxy-N-(3-nitrophenyl)methanesulfonamide, was synthesized with a 57% yield using gradient elution (20–40% EtOAc in hexanes) and characterized by NMR . Optimization involves adjusting reaction temperature (room temperature to 80°C), solvent polarity (THF, DMF), and stoichiometry of reagents. Methanesulfonyl chloride is often used to introduce the sulfonamide group, as seen in similar syntheses involving chloromethyl intermediates .
| Key Reaction Parameters |
|---|
| Reagents: Nitroarene, sodium sulfinate, EDA complex |
| Solvent: THF/DMF |
| Yield: 57% (reported for analogous compound) |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify aromatic protons (δ 8.18–7.74 ppm for nitroaryl groups) and sulfonamide NH signals (δ 10.56 ppm) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain (e.g., R-factor = 0.065 in related compounds) .
- HPLC : Purity assessment (≥98% via HPLC) is critical for biological studies, as demonstrated for sulfonamide derivatives .
Q. What are the typical chemical reactivity patterns of this compound?
- Methodological Answer : The nitro group undergoes reduction to amines, while the sulfonamide group participates in nucleophilic substitution or oxidation. For instance, methylsulfanyl analogs can oxidize to sulfoxides . Electrophilic aromatic substitution on the 3-nitrophenyl ring is feasible under acidic conditions, enabling further derivatization.
Advanced Questions
Q. How can DFT calculations predict the electronic structure and reactivity of this compound?
- Methodological Answer : Hybrid functionals like B3LYP (Becke three-parameter exchange + Lee-Yang-Parr correlation) accurately model thermochemical properties (e.g., atomization energies with ±2.4 kcal/mol deviation) . Basis sets (e.g., 6-31G*) optimize molecular orbitals to predict reactive sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack .
| DFT Parameters |
|---|
| Functional: B3LYP |
| Basis Set: 6-31G* |
| Software: Gaussian, ORCA |
Q. What crystallographic techniques resolve structural ambiguities in this compound?
- Methodological Answer : SHELXL refines high-resolution X-ray data, addressing twinning or disorder. For example, a pyrimidinyl sulfonamide derivative was resolved with a data-to-parameter ratio of 14.7 and wR = 0.136 . Charge-density analysis using multipole models can clarify electron distribution around the sulfonamide group .
Q. How do mechanistic studies explain EDA-mediated S-N bond formation during synthesis?
- Methodological Answer : Kinetic isotope effects (KIEs) and radical trapping experiments validate a radical-polar crossover mechanism. The EDA complex generates sulfinate radicals, which couple with nitroarenes via single-electron transfer (SET). Solvent polarity (e.g., DMF vs. THF) modulates reaction rates .
Q. How to resolve contradictions between computational and experimental data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
